molecular formula C8H11N B12864116 7-Methyl-2,3-dihydro-1H-pyrrolizine

7-Methyl-2,3-dihydro-1H-pyrrolizine

Cat. No.: B12864116
M. Wt: 121.18 g/mol
InChI Key: IZUWRTJNSXGPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-1H-pyrrolizine is a bicyclic heterocyclic compound featuring a fused pyrrole and pyrrolidine ring system, with a methyl substituent at the 7-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and flavor chemistry.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-4-6-9-5-2-3-8(7)9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWRTJNSXGPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via 1,7-Di-substituted-4-heptanone Precursors

A notable method involves reacting 1,7-di-substituted-4-heptanone derivatives with cyanide sources and ammonia to form pyrrolizine intermediates, which can be further modified to yield the target compound. This process includes:

  • Starting with a 1,7-di-substituted-4-heptanone where the substituent at position 7 is a halogen (chlorine, bromine, or iodine).
  • Reacting this ketone with a cyanide ion (e.g., potassium cyanide) in the presence of ammonia.
  • The reaction proceeds at mild temperatures (20–50°C) over 12–48 hours.
  • The product is isolated by basification, organic extraction, and vacuum distillation.

This method is advantageous due to its relatively mild conditions and the ability to produce intermediates convertible into various pyrrolizine derivatives.

Reduction of Cyano-Substituted Pyrrolizines

The cyano-substituted pyrrolizine intermediates can be reduced to the corresponding aminomethyl derivatives using reducing agents such as lithium aluminum hydride. However, this step requires:

  • Anhydrous conditions.
  • Use of expensive and moisture-sensitive reagents.
  • Careful handling due to the reactivity of lithium aluminum hydride.

This reduction is critical for obtaining the fully functionalized pyrrolizine derivatives but presents challenges in scalability and cost.

Cyclization via Pyrrole Derivatives and Malonate Esters

Another approach involves the synthesis of pyrrolizine rings through the reaction of aroylpyrrole derivatives with diethyl malonate in the presence of strong bases like sodium hydride in polar aprotic solvents (e.g., dimethylformamide). The process includes:

  • Generation of an enolate from diethyl malonate using sodium hydride.
  • Nucleophilic attack on the aroylpyrrole to form a substituted pyrrole intermediate.
  • Subsequent cyclization and ring closure under controlled heating (100–140°C).
  • Workup involving aqueous extraction, drying, and concentration to isolate the pyrrolizine product.

Organocatalytic and Cycloaddition Methods

Recent literature reports tandem organocatalytic cycloaromatization and intramolecular Friedel–Crafts alkylation sequences to synthesize pyrrolizine derivatives. These methods:

  • Utilize organocatalysts to promote cyclization under mild conditions.
  • Offer stereo- and regioselective control.
  • Employ 1,3-dipolar cycloaddition reactions of azomethine ylides to cyclopropenes to form pyrrolizine rings with high selectivity.

Such advanced synthetic routes provide efficient access to complex pyrrolizine derivatives, including 7-methyl substituted analogs, with potential for scale-up and functional group tolerance.

Method Key Reagents/Conditions Advantages Limitations Reference
1,7-Di-substituted-4-heptanone + Cyanide + Ammonia 20–50°C, 12–48 h, vacuum distillation Mild conditions, versatile intermediates Requires halogenated ketones, multi-step
Reduction of Cyano-Pyrrolizine Lithium aluminum hydride, anhydrous solvent Direct conversion to aminomethyl derivatives Expensive reagent, sensitive conditions
Aroylpyrrole + Diethyl malonate + NaH Sodium hydride, DMF, 100–140°C, 6–24 h Functional group diversity, scalable Requires strong base, careful handling
Organocatalytic Cycloaromatization + Friedel–Crafts Organocatalysts, mild conditions, stereo control High selectivity, mild conditions Requires specialized catalysts
  • The reaction of 1,7-di-substituted-4-heptanone with cyanide and ammonia is a cornerstone in pyrrolizine synthesis, providing a route to key intermediates that can be further functionalized.
  • The reduction step using lithium aluminum hydride, while effective, is costly and requires stringent anhydrous conditions, limiting its industrial application.
  • The aroylpyrrole-based method offers a robust alternative for constructing the pyrrolizine core with various substituents, facilitating the synthesis of 7-methyl derivatives through appropriate choice of starting materials.
  • Organocatalytic and cycloaddition strategies represent modern, efficient synthetic routes that improve stereochemical outcomes and reduce harsh reaction conditions, expanding the toolbox for pyrrolizine synthesis.

The preparation of 7-methyl-2,3-dihydro-1H-pyrrolizine involves multiple synthetic strategies ranging from classical nucleophilic substitution and reduction to advanced organocatalytic cyclizations. Each method offers distinct advantages and challenges, with the choice depending on the desired scale, functional group tolerance, and cost considerations. The integration of traditional and modern synthetic techniques continues to enhance the accessibility and diversity of pyrrolizine derivatives for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrolizine ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The table below highlights key structural differences among pyrrolizine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
7-Methyl-2,3-dihydro-1H-pyrrolizine 7-CH₃ C₈H₁₁N 121.18 Not explicitly stated (assumed intermediate) -
5-Acetyl-2,3-dihydro-1H-pyrrolizine 5-COCH₃ C₉H₁₁NO 149.19 Flavor compound (roasted aroma)
7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine 7-CF₃ C₈H₈F₃N 191.15 Medicinal building block (halogenation/acylation)
ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl derivative]) 2,2-dimethyl, 6-Cl-Ph, 7-Ph C₂₁H₂₀ClN 333.84 Analgesic, anti-inflammatory
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde 5-CH₃, 7-CHO C₉H₁₁NO 149.19 Synthetic intermediate

Key Observations :

  • Substituent Effects : The 7-methyl group in the title compound likely enhances lipophilicity compared to unsubstituted pyrrolizines. In contrast, the 7-trifluoromethyl group (in ) introduces electron-withdrawing effects, altering reactivity toward electrophiles.
  • Pharmacological Activity : ML 3000 demonstrates significant anti-inflammatory activity due to its chloro- and phenyl-substituted aromatic system, which enhances target binding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Methyl-2,3-dihydro-1H-pyrrolizine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Start with cyclization strategies using pyrrolizine precursors, as seen in analogous dihydro-pyrrolizine syntheses (e.g., condensation reactions with aldehydes or ketones) .
  • Optimization : Employ factorial design (e.g., varying temperature, catalysts, and solvents) to identify critical parameters influencing yield and purity .
  • Validation : Monitor reactions via TLC/HPLC for intermediate tracking, referencing protocols from Muszalska et al. for dihydro-pyrrolizine derivatives .

Q. How can spectroscopic and crystallographic techniques validate the structure of 7-Methyl-2,3-dihydro-1H-pyrrolizine?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions and hydrogenation states. Compare with data from structurally similar compounds (e.g., 6-(4-Methoxyphenyl)-7-phenyl analogs) .
  • X-ray Crystallography : Resolve stereochemistry and bond geometries via single-crystal analysis, as demonstrated for dihydro-pyrrolizine carbaldehydes (mean C–C bond deviation: 0.002 Å) .

Q. What protocols ensure safe handling and stability assessment of 7-Methyl-2,3-dihydro-1H-pyrrolizine in laboratory settings?

  • Methodological Answer :

  • Safety : Use NIOSH-approved P95 respirators and full-body protective gear to mitigate inhalation/skin exposure risks .
  • Stability Testing : Conduct accelerated degradation studies (e.g., under acidic/alkaline hydrolysis) to identify decomposition pathways, following kinetic models from Muszalska et al. .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of dihydro-pyrrolizines be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare experimental conditions (e.g., pH, temperature) across studies. For example, hydrolysis rates may vary due to substituent electronic effects or solvent polarity .
  • Advanced Analytics : Use LC-MS to detect transient intermediates and validate degradation mechanisms. Cross-reference with quantum chemical calculations to model reaction pathways .

Q. What computational strategies enhance the design of dihydro-pyrrolizine derivatives with targeted reactivity?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and energetics, as practiced by ICReDD for reaction optimization .
  • Data-Driven Workflows : Integrate cheminformatics tools (e.g., virtual screening of substituent libraries) with high-throughput experimentation to prioritize synthetic targets .

Q. How can reactor design principles improve scalability in dihydro-pyrrolizine synthesis?

  • Methodological Answer :

  • Reactor Selection : Use continuous-flow systems to enhance heat/mass transfer for exothermic or gas-liquid reactions, aligning with CRDC guidelines on reaction fundamentals .
  • Process Simulation : Model kinetic and thermodynamic parameters (e.g., activation energy, residence time) to optimize batch vs. continuous processes .

Q. What methodologies validate the purity of 7-Methyl-2,3-dihydro-1H-pyrrolizine for pharmacological studies?

  • Methodological Answer :

  • Chromatography : Follow EP/Ph. Eur. standards for impurity profiling, using reference compounds like those in (e.g., fluoro-benzoxazine carboxylic acids) .
  • Validation Parameters : Include specificity, linearity (R2^2 > 0.995), and LOD/LOQ assessments per ICH guidelines .

Methodological Considerations for Data Contradictions

  • Case Example : If conflicting stability data arise (e.g., reports "no available decomposition data," while identifies hydrolysis pathways), reconcile by:
    • Conducting controlled studies under standardized conditions (pH 7.4, 37°C).
    • Cross-validating results with computational models (e.g., transition-state simulations) to explain discrepancies .

Integration of Computational and Experimental Workflows

  • Best Practices :
    • Use software like Gaussian or ORCA for reaction modeling, coupled with robotic platforms for rapid experimental iteration .
    • Implement feedback loops where experimental data refine computational parameters, as outlined in ICReDD’s methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.